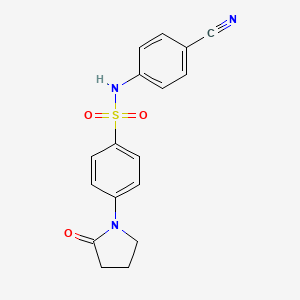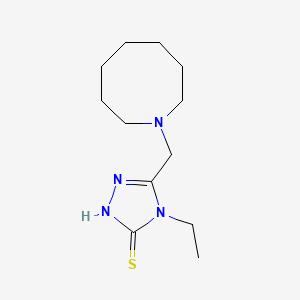![molecular formula C16H25NOS B4964727 4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)
4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol is a chemical compound that is widely used in scientific research. It is also known by its chemical name, MBT. This compound belongs to the class of thiol compounds, which are important in many biochemical processes. MBT has been found to have a wide range of applications in scientific research, including its use in the study of enzyme activity, protein structure, and drug discovery.
Aplicaciones Científicas De Investigación
MBT has been used in scientific research for various applications. One of the most significant applications of MBT is in the study of enzyme activity. MBT is a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, MBT can increase the levels of acetylcholine in the brain, which can have a range of effects on cognitive function.
MBT has also been used in the study of protein structure. It has been found to bind to the protein albumin, which is a major component of blood plasma. By studying the interaction between MBT and albumin, researchers can gain insights into the structure and function of this important protein.
Mecanismo De Acción
The mechanism of action of MBT is not fully understood, but it is thought to involve the formation of a covalent bond between the thiol group of MBT and the active site of the enzyme or protein it is interacting with. This covalent bond can disrupt the normal function of the enzyme or protein, leading to its inhibition.
Biochemical and Physiological Effects
MBT has been found to have a range of biochemical and physiological effects. As mentioned earlier, it is a potent inhibitor of acetylcholinesterase, which can have effects on cognitive function. It has also been found to have antioxidant properties, which can protect against oxidative damage in cells. Additionally, MBT has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MBT is its potency as an inhibitor of acetylcholinesterase. This makes it a valuable tool in the study of cognitive function and the development of drugs for the treatment of Alzheimer's disease and other cognitive disorders. However, one limitation of MBT is its potential toxicity. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on MBT. One area of interest is its potential as a drug for the treatment of Alzheimer's disease and other cognitive disorders. Another area of interest is its use in the study of protein structure and function. Additionally, further research is needed to fully understand the mechanism of action of MBT and its potential toxicity. Overall, MBT is a valuable tool in scientific research with many potential applications.
Métodos De Síntesis
The synthesis of MBT involves the reaction of 4-chlorothiophenol with 1-methyl-4-piperidinylbutylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields MBT as a white crystalline solid with a melting point of 92-94°C.
Propiedades
IUPAC Name |
4-(5-piperidin-1-ylpentan-2-ylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-14(19-16-9-7-15(18)8-10-16)6-5-13-17-11-3-2-4-12-17/h7-10,14,18H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDAEMQYVJNJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1CCCCC1)SC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoic acid](/img/structure/B4964650.png)

![5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid](/img/structure/B4964672.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4964680.png)
![2-chloro-N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4964683.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B4964685.png)
![ethyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4964691.png)

![5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964700.png)

![3-(4-chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964717.png)


![4-methyl-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4964749.png)